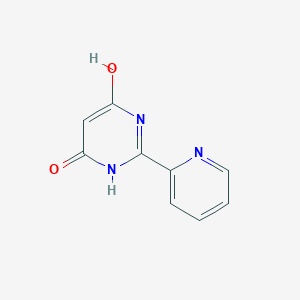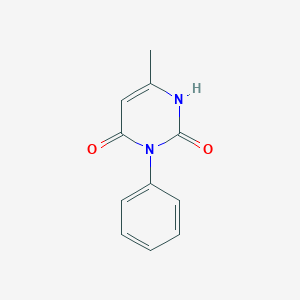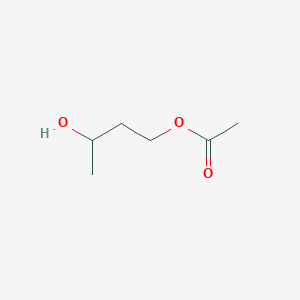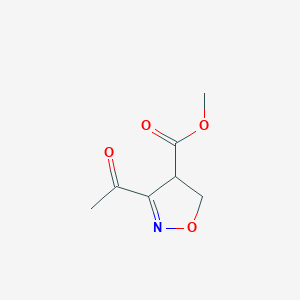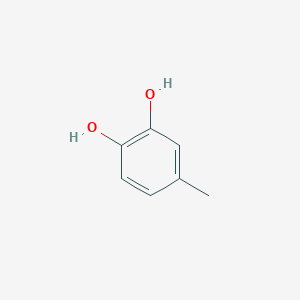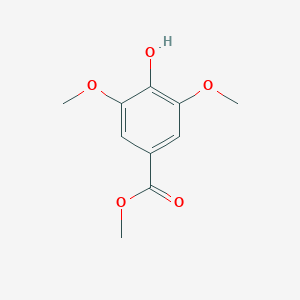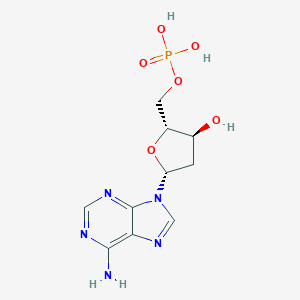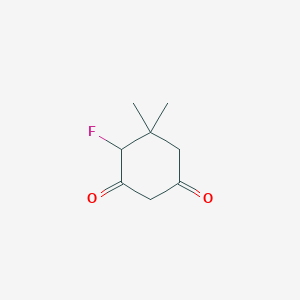
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione, also known as DFC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFC is a cyclic β-diketone that is structurally similar to curcumin, a natural compound found in turmeric. DFC has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione is not fully understood. However, it has been suggested that 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione may exert its biological activities through the inhibition of the NF-κB signaling pathway. The NF-κB signaling pathway is involved in the regulation of inflammation, immune response, and cell survival. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the activation of NF-κB and the expression of NF-κB target genes.
Biochemische Und Physiologische Effekte
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biochemical and physiological effects. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to scavenge free radicals and protect against oxidative stress. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has several advantages for lab experiments. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione is readily available and can be synthesized using a variety of methods. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been extensively studied and its biological activities are well characterized. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, there are also limitations to the use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in lab experiments. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has low solubility in water, which can limit its use in aqueous systems. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to exhibit poor stability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione. One area of research is the development of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione analogs with improved solubility and stability. Another area of research is the investigation of the mechanism of action of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione and its potential targets. The use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in combination with other compounds for the treatment of cancer is also an area of research. The potential use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, is also an area of research.
Synthesemethoden
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the aldol condensation reaction, and the Michael addition reaction. The Claisen-Schmidt condensation reaction involves the reaction of 4-fluorobenzaldehyde with 2,4-pentanedione in the presence of a base catalyst. The aldol condensation reaction involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base catalyst. The Michael addition reaction involves the reaction of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of a base catalyst. The yield of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione can vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been extensively studied for its potential applications in scientific research. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
1755-16-4 |
|---|---|
Produktname |
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione |
Molekularformel |
C8H11FO2 |
Molekulargewicht |
158.17 g/mol |
IUPAC-Name |
4-fluoro-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H11FO2/c1-8(2)4-5(10)3-6(11)7(8)9/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
MFANSHFPAVQCEL-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(=O)C1F)C |
Kanonische SMILES |
CC1(CC(=O)CC(=O)C1F)C |
Synonyme |
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

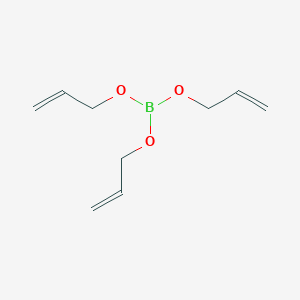

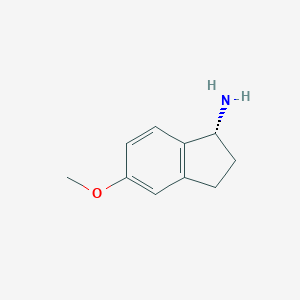
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)
